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Compound of Interest

Compound Name: LY-2300559

Cat. No.: B1675624

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical summary compiled from publicly available scientific
literature, clinical trial registries, and drug development databases. It is intended for
informational purposes for a scientific audience. The discontinuation of a clinical development
program is a complex decision, and the specific rationale for Eli Lilly's decision to halt the
development of LY-2300559 has not been publicly disclosed. This guide synthesizes the
available data and does not contain proprietary or unpublished information.

Executive Summary

LY-2300559 was a novel investigational compound developed by Eli Lilly and Company for the
preventive treatment of migraine. The molecule was engineered with a dual mechanism of
action, functioning as both a positive allosteric modulator of the metabotropic glutamate
receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).
Research progressed to Phase Il clinical trials before the program was discontinued in July
2012. This document provides a detailed overview of the known pharmacology, formulation
science, and clinical development history of LY-2300559.

Mechanism of Action

LY-2300559 possessed a unique dual-action profile targeting two distinct pathways implicated
in neurological and inflammatory processes.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1675624?utm_src=pdf-interest
https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/product/b1675624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Metabotropic Glutamate Receptor 2 (mGIluR2) Agonism: mGIuR2 is a G protein-coupled
receptor (GPCR) that couples to the Gai/o subunit.[1] Predominantly located on presynaptic
terminals, its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP
(CAMP) levels, and subsequent reduction in the release of the excitatory neurotransmitter
glutamate.[2] By potentiating this receptor, LY-2300559 was hypothesized to dampen
excessive glutamatergic signaling, a key process in migraine pathophysiology.

o Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: The CysLT1 receptor is a Gg-
coupled GPCR activated by inflammatory lipid mediators like leukotriene D4 (LTD4).[3] Upon
activation, it stimulates phospholipase C (PLC), leading to the generation of inositol
trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and
activate Protein Kinase C (PKC).[4] This pathway is central to inflammatory and
hypersensitivity reactions.[3] By blocking the CysLT1 receptor, LY-2300559 was intended to
mitigate neuro-inflammatory processes contributing to migraine.
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Caption: Presynaptic mGIuR2 activation pathway modulated by LY-2300559.
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Caption: Postsynaptic CysLT1 receptor antagonism by LY-2300559.

Formulation and Pharmacokinetic Studies

LY-2300559 is characterized as a low-solubility acidic compound. Research was conducted to
enhance its oral bioavailability, comparing a conventional high-shear wet granulation (HSWG)
formulation against a more advanced solid dispersion formulation.

Pharmacokinetic Data

A human pharmacokinetic study demonstrated superior performance of the solid dispersion
formulation.[4][5] The key parameters are summarized below.

Pharmacokinetic

Formulation Type Value
Parameter
Maximum Concentration o )

Solid Dispersion vs. HSWG 2.6x greater
(Cmax)
Area Under the Curve (AUC) Solid Dispersion vs. HSWG 1.9x greater
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Experimental Protocols

Artificial Stomach Duodenum (ASD) Model: To mechanistically understand the observed
pharmacokinetic differences, an in vitro ASD model was employed.[4][5] This non-compendial
dissolution apparatus is designed to simulate the dynamic physiological conditions of the upper
gastrointestinal tract.

Objective: To evaluate the dissolution, precipitation, and re-dissolution characteristics of
different drug formulations under physiologically relevant conditions of pH, volume, and
transit time.[6]

Apparatus: The model consists of two primary, temperature-controlled (37°C) compartments:
a "stomach" chamber and a "duodenum” chamber.[6]

Stomach Compartment: Initially contains a resting volume (e.g., 50 mL) of acidic gastric fluid
(e.g., pH 2.0). The drug formulation is introduced with a dosing fluid (e.g., 200 mL). Fresh
gastric fluid is continuously infused (e.g., 2 mL/min).[6]

Transit Simulation: Stomach contents are transferred to the duodenum compartment based
on first-order kinetics, simulating gastric emptying with a typical half-life of 15 minutes.[6]

Duodenum Compartment: Contains a constant volume (e.g., 30 mL) of simulated intestinal
fluid (e.g., pH 6.5 phosphate buffer with bile salts). Fresh fluid is continuously infused to
mimic intestinal secretions.[6]

Analysis: For LY-2300559, imaging experiments using a pH-indicating dye were conducted
within the ASD model. This revealed that the excipient meglumine in the solid dispersion
formulation created localized pH gradients, leading to rapid initial dissolution and
supersaturation in the stomach. As meglumine dissipated, the drug precipitated into an
amorphous solid, which then rapidly re-dissolved upon transit to the more neutral pH of the
duodenum.[4][5]

Clinical Development and Discontinuation

LY-2300559 advanced to a Phase Il clinical trial for the prevention of migraine before its
development was halted.
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Phase Il Clinical Trial (NCT01184508)

« Official Title: A Randomized, Double-Blind, Placebo Controlled Proof of Concept Study of
LY2300559 in Patients With Migraine.

Status: Terminated.

Objective: The primary goal was to measure the change in the frequency of migraine attacks
per 28 days in patients treated orally with LY-2300559 over a 12-week period.

Population: The study intended to enroll patients with a history of 4 to 14 migraine attacks
per month.

Results: The results of this clinical trial have not been made publicly available.

Discontinuation of Research

In July 2012, the development program for LY-2300559 was officially discontinued.[7] The
specific data or events from the Phase Il trial that led to this strategic decision have not been
released by Eli Lilly and Company. Common reasons for discontinuing mid-stage clinical
programs include failure to meet primary efficacy endpoints, observation of an unfavorable
safety or tolerability profile, or strategic business decisions based on the emerging therapeutic
landscape.
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Generalized Drug Development & Discontinuation Pathway
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Caption: Generalized workflow for clinical development and discontinuation decisions.
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Conclusion

LY-2300559 represented an innovative approach to migraine prevention by targeting both
glutamatergic and inflammatory pathways. Publicly available data highlights successful
formulation work that significantly improved its oral bioavailability. However, the compound's
clinical development was terminated following a Phase Il trial. Without access to the efficacy
and safety data from this study, the precise reasons for its discontinuation remain unknown to
the public. The history of LY-2300559 serves as a case study in the complexities of drug
development, where promising preclinical and formulation data do not always translate to
clinical success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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